molecular formula C21H16FN3O B2423896 N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide CAS No. 1436354-24-3

N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide

Cat. No.: B2423896
CAS No.: 1436354-24-3
M. Wt: 345.377
InChI Key: UKTMTDFWKSUGQY-UHFFFAOYSA-N
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Description

N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyano group, a fluorophenyl group, and a pyridinylbenzamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a cyano group is introduced to a fluorophenylmethyl precursor. This is followed by coupling with a pyridinylbenzamide derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols, solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide involves its interaction with specific molecular targets. The cyano group can form strong interactions with enzyme active sites, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the pyridinylbenzamide moiety contributes to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O/c1-14-15(19-11-4-5-12-24-19)8-6-9-16(14)21(26)25-20(13-23)17-7-2-3-10-18(17)22/h2-12,20H,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTMTDFWKSUGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)NC(C#N)C2=CC=CC=C2F)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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